molecular formula C20H17NO4S B14003203 (2-Benzamidophenyl) 4-methylbenzenesulfonate CAS No. 49834-35-7

(2-Benzamidophenyl) 4-methylbenzenesulfonate

Cat. No.: B14003203
CAS No.: 49834-35-7
M. Wt: 367.4 g/mol
InChI Key: XEDMNRSFWBHTME-UHFFFAOYSA-N
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Description

(2-Benzamidophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C20H17NO4S It is a derivative of benzenesulfonate and benzamide, characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzamidophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2-aminobenzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Benzamidophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonamides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives or thiol-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzamidophenyl) 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, dyes, and surfactants.

Mechanism of Action

The mechanism of action of (2-Benzamidophenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzamidophenyl) 4-chlorobenzenesulfonate
  • (2-Benzamidophenyl) 4-nitrobenzenesulfonate
  • (2-Benzamidophenyl) 4-methoxybenzenesulfonate

Uniqueness

(2-Benzamidophenyl) 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

CAS No.

49834-35-7

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

(2-benzamidophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)25-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)

InChI Key

XEDMNRSFWBHTME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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